Home > Products > Screening Compounds P106410 > 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite -

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite

Catalog Number: EVT-8377867
CAS Number:
Molecular Formula: C40H47N4O9P
Molecular Weight: 758.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is a specialized nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound features several unique structural modifications that enhance its utility in biochemical applications, particularly in the field of nucleic acid synthesis. The compound is characterized by the presence of a dimethoxytrityl (DMTr) protecting group at the 5' position, a methylene bridge at the 2' and 4' positions of the ribose sugar, and a cyanoethyl group at the 3' position.

Source

This phosphoramidite is synthesized from uridine derivatives and is commercially available from various chemical suppliers, including Biosynth and Glen Research. Its synthesis involves multiple steps to ensure the proper protection and functionalization of the nucleoside.

Classification

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite belongs to the class of modified nucleosides used in oligonucleotide synthesis. It is categorized as a phosphoramidite due to its phosphorous-containing backbone, which is essential for forming phosphodiester bonds during oligonucleotide assembly.

Synthesis Analysis

Methods

The synthesis of 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite typically follows the phosphoramidite method, which is a widely used technique for constructing oligonucleotides. The process involves several key steps:

  1. Protection: The hydroxyl groups of uridine are protected using dimethoxytrityl (DMT) and other protecting groups to prevent unwanted reactions during synthesis.
  2. Phosphitylation: The protected nucleoside undergoes reaction with a phosphitylating agent to introduce a phosphoramidite functionality at the 3' position.
  3. Deprotection: After coupling with other nucleotides, the protective groups are removed under acidic conditions to yield the final oligonucleotide product.

Technical Details

The synthesis requires careful control of reaction conditions to minimize side reactions and ensure high coupling efficiency. The use of fully protected intermediates helps suppress unwanted reactions such as cyanoethylation, which can occur at nucleobase sites during oligonucleotide synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite can be described as follows:

  • 5' Position: Protected by a dimethoxytrityl group.
  • 2' and 4' Positions: Modified with a methylene bridge that enhances stability against enzymatic degradation.
  • 3' Position: Contains a cyanoethyl group that facilitates coupling during oligonucleotide synthesis.

Data

The specific molecular formula and weight for this compound can be determined through analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy, although specific values are not provided in the search results.

Chemical Reactions Analysis

Reactions

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite participates in several key reactions during oligonucleotide synthesis:

  1. Coupling Reaction: The phosphoramidite reacts with activated hydroxyl groups on growing oligonucleotide chains to form phosphodiester bonds.
  2. Deprotection Reaction: Upon completion of synthesis, acid treatment removes protective groups, yielding free hydroxyls suitable for further functionalization or hybridization.

Technical Details

The efficiency of these reactions is critical for successful oligonucleotide synthesis. Coupling efficiencies typically exceed 97%, ensuring high-quality products .

Mechanism of Action

Process

The mechanism of action for 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite involves its role as an activator in DNA polymerase reactions. The modified structure allows for enhanced binding affinity and stability during polymerization processes.

Data

Experimental studies indicate that modifications such as the methylene bridge significantly improve resistance to nuclease degradation compared to unmodified nucleotides . This property is particularly advantageous in therapeutic applications where stability in biological environments is crucial.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in common organic solvents such as acetonitrile and dichloromethane.

Chemical Properties

  • Stability: Enhanced stability due to structural modifications; resistant to hydrolysis under physiological conditions.
  • Reactivity: Reacts readily under standard phosphoramidite coupling conditions without significant side reactions.

Relevant data regarding melting points or specific reactivity profiles may be obtained from supplier documentation or empirical studies.

Applications

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite has several scientific uses:

  • Nucleic Acid Synthesis: Utilized in the preparation of modified RNA and DNA sequences for research purposes.
  • Therapeutic Development: Potential applications in developing oligonucleotide-based therapeutics due to its enhanced stability against degradation.
  • Biotechnology Research: Employed in studies involving gene expression analysis and molecular diagnostics due to its ability to form stable duplexes with complementary sequences .

This compound represents an important tool in modern molecular biology and biochemistry, facilitating advancements in genetic research and therapeutic development.

Introduction to 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite in Oligonucleotide Synthesis

Role of Locked Nucleic Acid Analogues in Modern Oligonucleotide Therapeutics

Locked nucleic acid analogues constitute a transformative advancement in nucleic acid chemistry. The 2',4'-bridged ribose structure confers extraordinary binding affinity (ΔTm +2–8°C per incorporation) toward complementary RNA sequences while significantly enhancing resistance to enzymatic degradation. This dual advantage underpins their utility in diverse therapeutic modalities:

Table 1: Therapeutic Applications Enabled by Locked Nucleic Acid Modifications

Therapeutic ModalityRole of Locked Nucleic AcidRepresentative Targets
Antisense OligonucleotidesBlocks translation/splicing via RNase H recruitment or steric blockadeSYT13, ARL4C [8]
Small Interfering RNAEnhances guide strand stability and target silencing efficiencymicroRNA-122, microRNA-34 [8]
CRISPR Guide RNAsImproves nuclease guidance precision and serum persistenceViral genomes, oncogenes [8]
AptamersIncreases structural stability and target-binding affinityCoagulation factors, cytokines

Clinical validations include Miravirsen (targeting hepatitis C-associated microRNA-122), which incorporates locked nucleic acid modifications to achieve picomolar inhibitory activity through exceptional metabolic stability and target engagement. Similarly, locked nucleic acid-modified antisense oligonucleotides targeting ARL4C mRNA suppress primary and metastatic liver tumor growth in vivo by impairing oncogenic signaling pathways [8]. The 2'-O,4'-C-methyleneuridine subunit specifically contributes to these effects by enforcing A-form helix geometry during hybridization, thereby optimizing Watson-Crick base pairing and mismatch discrimination.

Structural Significance of 2'-O,4'-C-Methylene Bridged Modifications

The defining structural feature of this phosphoramidite is the methylene bridge connecting the 2'-oxygen and 4'-carbon atoms of the ribose ring. This constraint:

  • Locks the Sugar Puckering exclusively in the C3'-endo conformation, mimicking the natural geometry of RNA-RNA duplexes. X-ray crystallography confirms a reduction of ~40° in pseudorotational phase angle (P) flexibility compared to unmodified deoxyribose [8].
  • Preorganizes the Phosphate Backbone for optimal hybridization, reducing entropic penalty during duplex formation. Nuclear magnetic resonance studies show locked nucleic acid-modified oligonucleotides require minimal structural rearrangement upon target binding [8].
  • Enhances Base Stacking through increased planarity and reduced inter-base distance. Quantum mechanical modeling indicates a 15–20% increase in π-orbital overlap between adjacent nucleobases [8].

Table 2: Structural Parameters of 2'-O,4'-C-Methyleneuridine vs. Standard Uridine

Parameter2'-O,4'-C-MethyleneuridineUnmodified Uridine
Glycosidic Bond Angle (χ)-157° ± 3°-110° to -130°
Pseudorotation Phase (P)18° (C3'-endo)0–36° (N/S equilibrium)
Phosphate Distance (O3'–P)3.0 Å3.2–3.5 Å
Helical Twist (Per Step)32°34° ± 8°

The phosphoramidite protecting groups are strategically selected: The 5'-dimethoxytrityl moiety prevents erroneous chain elongation while providing ultraviolet monitoring capability during synthesis. The 2-cyanoethyl group on phosphorus reduces side reactions during oxidation and enables mild deprotection with ammonia or amines. Notably, the N,N-diisopropylamino component acts as an activating group during phosphoramidite coupling, balancing reactivity and stability for >98% step-wise efficiency in automated synthesizers [6] [8].

Comparative Advantages Over Conventional 2'-O-Methyl and 2'-Fluoro Modifications

Locked nucleic acid phosphoramidites demonstrate superior biochemical properties relative to widely used 2'-modified counterparts:

  • Thermodynamic Stability: Incorporation of 2'-O,4'-C-methyleneuridine elevates melting temperatures (Tm) of RNA duplexes by +4–10°C per modification, exceeding the gains from 2'-O-methyl (+0.5–2.2°C) or 2'-fluoro (+1.5–3.0°C) analogues. This arises from reduced entropy loss during hybridization and enhanced base stacking [8].
  • Nuclease Resistance: Oligonucleotides with >60% locked nucleic acid content resist degradation in serum for >48 hours, contrasting with <6-hour stability for 2'-O-methyl/2'-fluoro variants. The bridge sterically blocks phosphodiesterase access to the 3'-phosphodiester bond [8].
  • Sequence Specificity: Locked nucleic acid modifications increase ΔΔG of mismatch discrimination by 2–5 kcal/mol versus 2'-O-methyl or 2'-fluoro derivatives. The rigid structure amplifies destabilization from non-complementary base pairing [8].

Table 3: Performance Comparison of Uridine Modifications in Oligonucleotide Design

Property2'-O,4'-C-Methyleneuridine2'-O-Methyluridine [2] [4]2'-Fluorouridine [5]
Tm Increase per Modification+5.3°C ± 0.8°C+1.8°C ± 0.5°C+2.5°C ± 0.6°C
Serum Half-life (t₁/₂)>24 hours~6 hours~8 hours
Mismatch DiscriminationΔTm = -8°C to -14°CΔTm = -3°C to -6°CΔTm = -4°C to -7°C
Synthetic Yield (Step-wise)98.5–99.2%99.0–99.5%98.0–98.8%

Despite these advantages, locked nucleic acid phosphoramidites present synthetic challenges. The terti-butyl dimethyl silyl (TBDMS) protection commonly used in standard RNA synthesis is incompatible with the locked nucleic acid bridge due to steric hindrance, necessitating modified protection schemes. Furthermore, oligonucleotides exceeding 40% locked nucleic acid content may exhibit reduced solubility and increased aggregation propensity, requiring formulation optimization [6] [8]. The 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite specifically addresses these issues through balanced lipophilicity (LogP ≈ 7.2) and compatibility with standard N,N-diisopropyl ethylamine-tetrazole activation chemistry, enabling its seamless integration into complex therapeutic oligonucleotides such as Gapmers, Mixmers, and antagomirs [8].

Properties

Product Name

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite

IUPAC Name

3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C40H47N4O9P

Molecular Weight

758.8 g/mol

InChI

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36+,37-,39-,54?/m1/s1

InChI Key

ROCIJWWVBQZMMI-PUIMFIDCSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.